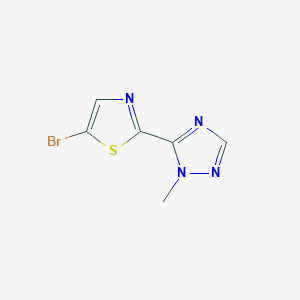

5-Bromo-2-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole

Description

Properties

IUPAC Name |

5-bromo-2-(2-methyl-1,2,4-triazol-3-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4S/c1-11-5(9-3-10-11)6-8-2-4(7)12-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATOFHSMGRCXRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2=NC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694830 | |

| Record name | 5-(5-Bromo-1,3-thiazol-2-yl)-1-methyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014983-33-5 | |

| Record name | 5-(5-Bromo-1,3-thiazol-2-yl)-1-methyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Bromo-2-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole typically follows these key stages:

- Preparation of the 1-methyl-1H-1,2,4-triazole intermediate

- Construction or functionalization of the thiazole ring with a bromine substituent at position 5

- Coupling or substitution to link the triazole moiety at position 2 of the thiazole ring

Preparation of 1-Methyl-1H-1,2,4-triazole Derivatives

The 1,2,4-triazole core is commonly synthesized via cyclization of hydrazinecarbothioamides or thiosemicarbazides under basic or acidic conditions. Key methods include:

Dehydrative cyclization of hydrazinecarbothioamides : Hydrazinecarbothioamides are cyclized in basic media using reagents such as sodium hydroxide or potassium hydroxide, sometimes with acidic ionic liquids as catalysts, to yield 1,2,4-triazole-3-thiones. Methylation at the N1 position can be achieved by alkylation using methyl iodide or methyl sulfate after ring formation.

Stepwise synthesis from esters and hydrazides : Starting from esters like ethyl bromoacetate, hydrazinolysis yields acetohydrazides, which react with isothiocyanates to form thiosemicarbazides. Cyclization in basic media then affords the triazole ring system.

Alternative routes : Reaction of thiosemicarbazides with benzyl halides followed by formic acid cyclization can also yield substituted triazoles, which can be methylated subsequently.

Synthesis of 5-Bromo-2-thiazole Derivatives

The thiazole ring bearing a bromine substituent at position 5 is synthesized by:

Halogenation of thiazole precursors : Starting from thiazole or substituted thiazoles, bromination at position 5 is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to selectively introduce bromine at the 5-position.

Construction from α-bromo ketones : 2-Bromo-1-phenylethanone derivatives are commonly used as precursors to form thiazole rings via cyclocondensation with thiosemicarbazides or related compounds. This method allows introduction of bromine at the 5-position of thiazole during ring formation.

Coupling of Triazole and Thiazole Units

The key step is linking the 1-methyl-1,2,4-triazole moiety to the 2-position of the 5-bromothiazole ring. Methods include:

Nucleophilic substitution or cyclocondensation : The 2-position of the thiazole ring, often activated by adjacent bromine or keto groups, undergoes nucleophilic attack or condensation with the triazole derivative or its precursors to form the C–C or C–N bond connecting the two heterocycles.

Cyclocondensation with thiosemicarbazides : Reaction of thiosemicarbazides containing the triazole ring with α-bromo ketones bearing bromine substituents can yield the target compound through ring closure and substitution reactions.

Representative Synthetic Route (Literature-Based)

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Hydrazinolysis | Ester + Hydrazine hydrate in ethanol | 70–88 | Forms hydrazide intermediate |

| 2 | Reaction with isothiocyanate | Hydrazide + Isothiocyanate in dry ethanol | 60–85 | Forms thiosemicarbazide derivatives |

| 3 | Cyclization | Basic media (NaOH/KOH), reflux | 52–88 | Forms 1,2,4-triazole-3-thiones |

| 4 | Methylation | Alkylation with methyl iodide | 75–90 | Introduces N-methyl group |

| 5 | Thiazole formation | α-Bromo ketone + thiosemicarbazide derivative, reflux in ethanol | 70–85 | Forms 5-bromo-2-(triazolyl)thiazole |

Analytical Characterization and Optimization Notes

Spectroscopic confirmation : The synthesized compounds are typically characterized by IR, $$ ^1H $$ and $$ ^{13}C $$ NMR, and mass spectrometry to confirm the presence of the bromine atom, thiazole and triazole rings, and methyl substitution.

Reaction optimization : The cyclization steps are sensitive to pH and temperature; basic media favor ring closure, while methylation requires controlled stoichiometry to avoid over-alkylation.

Purification : Products are purified by recrystallization or chromatography, with melting points and spectral data confirming purity and identity.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfur and nitrogen atoms in the thiazole and triazole rings.

Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted thiazole derivative.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-2-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of both thiazole and triazole rings makes it a promising candidate for drug development due to their known biological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole involves its interaction with various biological targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 5-bromo-2-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole is compared below with structurally or functionally related brominated heterocycles.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Core Heterocycle Variations :

- The target compound’s thiazole-triazole hybrid contrasts with thiadiazole () or benzimidazole () cores in related brominated compounds. Thiazoles generally exhibit higher aromatic stability than thiadiazoles, influencing their reactivity in cross-coupling reactions .

- Triazole-containing compounds (e.g., ) often demonstrate enhanced biological activity due to their ability to participate in hydrogen bonding and metal coordination .

Substituent Effects: The methyltriazole group in the target compound may improve solubility compared to bulkier substituents like tert-butyldimethylsilyl () or hydrazono groups () . Bromine position: In benzimidazole derivatives (), bromine at position 5 vs. 6 affects crystallization behavior and isomer ratios during synthesis .

Silyl-protected thiazoles () require specialized reagents, whereas bromo-thiadiazoles () are synthesized via thiosemicarbazide cyclization .

Thiadiazoles () and benzimidazoles () are prioritized for agrochemicals, whereas triazole-thiazoles may lean toward kinase inhibitors or anticancer agents .

Biological Activity

5-Bromo-2-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a thiazole moiety and a triazole ring, positions it as a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H7BrN4S, with a molecular weight of approximately 232.12 g/mol. The compound's structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds containing both thiazole and triazole moieties exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis (Mtb). The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways.

Case Study: Antimycobacterial Activity

A study demonstrated that certain thiazole derivatives inhibited the growth of actively replicating and non-replicating Mtb strains. The IC50 values for these compounds ranged from 0.5 to 10 µg/mL, highlighting their potential as anti-tubercular agents .

| Compound | IC50 (µg/mL) | Target Organism |

|---|---|---|

| Thiazole Derivative A | 0.5 | M. tuberculosis |

| Thiazole Derivative B | 3.0 | M. tuberculosis |

| Thiazole Derivative C | 10 | M. tuberculosis |

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored extensively. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins which are crucial for cell survival.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a comparative study, several thiazole derivatives were tested against human glioblastoma and melanoma cell lines. Notably, one derivative exhibited an IC50 value below that of the reference drug doxorubicin, indicating superior efficacy.

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound X | 1.61 | U251 (glioblastoma) |

| Compound Y | 1.98 | WM793 (melanoma) |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Key findings from SAR studies indicate that:

- Electron-donating groups at specific positions enhance activity.

- The presence of halogen substituents (such as bromine) can increase potency against certain pathogens.

- Modifications to the thiazole or triazole rings can significantly alter the compound's interaction with biological targets.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole, and how are reaction conditions optimized?

The synthesis typically involves cyclization of precursors under controlled conditions. For example, triazole-thiazole hybrids are synthesized via sequential heterocycle formation:

- Thiazole ring formation : Reacting brominated intermediates with thioureas or thioamides under reflux in polar aprotic solvents (e.g., DMF) .

- Triazole functionalization : Introducing the 1-methyl-1H-1,2,4-triazole moiety via nucleophilic substitution or copper-catalyzed click chemistry . Key optimizations include temperature control (60–100°C), pH adjustment to minimize side reactions, and use of catalysts like Pd(PPh₃)₄ for coupling steps . Purity is monitored via TLC and NMR .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Structural validation employs:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., bromine at C5 of thiazole, methyl group on triazole) .

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves bond lengths and angles, such as C-Br (1.89–1.92 Å) and triazole-thiazole dihedral angles (~10–15°) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 286.96) .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in substitution and coupling reactions?

The bromine atom at C5 of the thiazole is highly electrophilic, enabling:

- Nucleophilic aromatic substitution : Amines or thiols displace bromide under basic conditions (e.g., K₂CO₃ in DMSO) .

- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids using Pd catalysts forms biaryl derivatives . Kinetic studies (monitored via UV-Vis) suggest a second-order dependence on catalyst and substrate .

Q. How does the compound interact with biological targets, and what assays are used to study its efficacy?

The triazole-thiazole scaffold exhibits affinity for enzyme active sites (e.g., kinases, cytochrome P450):

- Enzyme inhibition assays : IC₅₀ values are determined via fluorescence-based assays (e.g., ATPase activity measured using malachite green) .

- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding modes, with the triazole ring forming hydrogen bonds to catalytic residues .

- Cellular uptake studies : Radiolabeled analogs (e.g., ⁹⁹mTc complexes) track intracellular accumulation in cancer cell lines .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include:

- Disorder in the triazole ring : Mitigated by refining occupancy ratios or applying restraints in SHELXL .

- Weak diffraction for bromine : High-intensity synchrotron radiation improves data quality. Anisotropic displacement parameters (ADPs) are modeled to account for thermal motion .

- Twinned crystals : The Hooft parameter in SHELXL detects and corrects twinning, with R1 values <0.05 after refinement .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.